2H-Oxazolo[5,4-g]indole
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Overview
Description
2H-Oxazolo[5,4-g]indole is a heterocyclic compound that combines the structural features of oxazole and indole. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The oxazole ring is known for its diverse biological activities, while the indole ring is a common scaffold in many bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Oxazolo[5,4-g]indole typically involves the cyclization of appropriate precursors. One common method is the condensation of an indole derivative with an oxazole precursor under acidic or basic conditions. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2H-Oxazolo[5,4-g]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole or oxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the indole or oxazole rings .
Scientific Research Applications
2H-Oxazolo[5,4-g]indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2H-Oxazolo[5,4-g]indole involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. The specific pathways involved depend on the biological context, but common targets include kinases, proteases, and other regulatory proteins .
Comparison with Similar Compounds
Similar Compounds
Oxazole: Shares the oxazole ring but lacks the indole structure.
Indole: Contains the indole ring but not the oxazole moiety.
Isoxazole: Similar to oxazole but with a different arrangement of nitrogen and oxygen atoms.
Uniqueness
2H-Oxazolo[5,4-g]indole is unique due to its combination of oxazole and indole rings, which imparts a distinct set of chemical and biological properties.
Properties
CAS No. |
117025-06-6 |
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Molecular Formula |
C9H6N2O |
Molecular Weight |
158.16 |
IUPAC Name |
2H-pyrrolo[2,3-e][1,3]benzoxazole |
InChI |
InChI=1S/C9H6N2O/c1-2-7-9(11-5-12-7)8-6(1)3-4-10-8/h1-4H,5H2 |
InChI Key |
YFTCINSQIPXHQY-UHFFFAOYSA-N |
SMILES |
C1N=C2C(=CC=C3C2=NC=C3)O1 |
Synonyms |
2H-Pyrrolo[2,3-e]benzoxazole (9CI) |
Origin of Product |
United States |
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